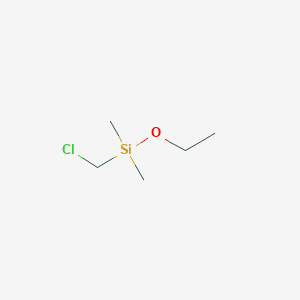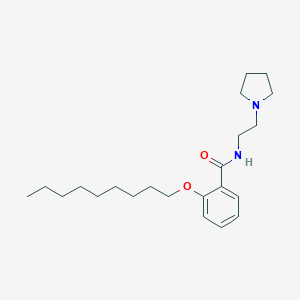
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide is a chemical compound with the molecular formula C22H36N2O2 and a molecular weight of 360.5 g/mol. This compound is characterized by the presence of a benzamide core, a nonyloxy group, and a pyrrolidinyl ethyl side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoic acid with an amine group under appropriate conditions.
Attachment of the Nonyloxy Group: The nonyloxy group is introduced through an etherification reaction, where a nonyl alcohol reacts with the benzamide core.
Introduction of the Pyrrolidinyl Ethyl Side Chain: The pyrrolidinyl ethyl side chain is attached via a nucleophilic substitution reaction, where the pyrrolidine ring reacts with an ethyl halide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidinyl ethyl side chain plays a crucial role in binding to target proteins, while the benzamide core contributes to the overall stability and activity of the compound. The nonyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide: Unique due to its specific combination of functional groups.
N-(2-(Pyrrolidinyl)ethyl)benzamide: Lacks the nonyloxy group, resulting in different chemical properties.
2-Nonyloxybenzamide: Lacks the pyrrolidinyl ethyl side chain, affecting its biological activity.
Uniqueness
This compound is unique due to its combination of a nonyloxy group, a pyrrolidinyl ethyl side chain, and a benzamide core. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
10261-49-1 |
|---|---|
Molecular Formula |
C22H36N2O2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C22H36N2O2/c1-2-3-4-5-6-7-12-19-26-21-14-9-8-13-20(21)22(25)23-15-18-24-16-10-11-17-24/h8-9,13-14H,2-7,10-12,15-19H2,1H3,(H,23,25) |
InChI Key |
UZPBVQUXWZZNOQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Canonical SMILES |
CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Synonyms |
o-(Nonyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


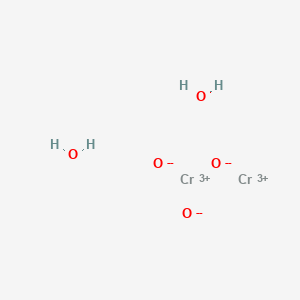
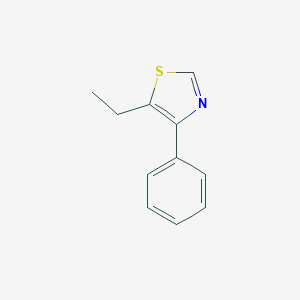

![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate](/img/structure/B84193.png)
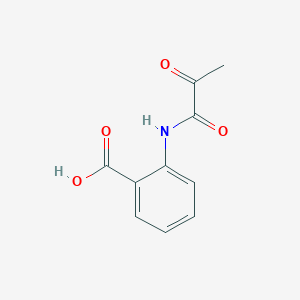
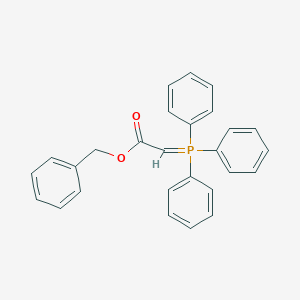
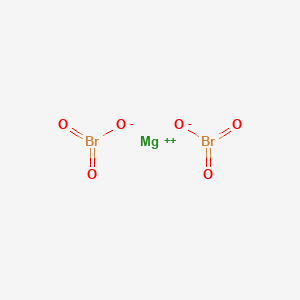
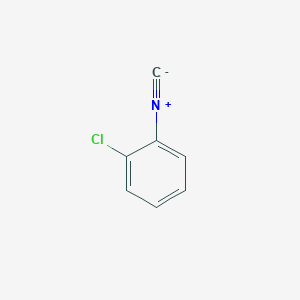
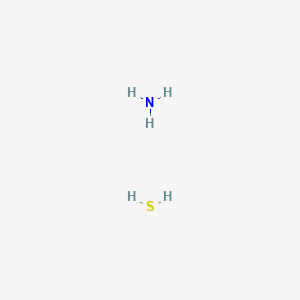
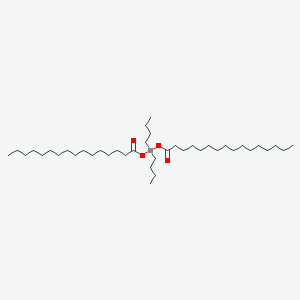
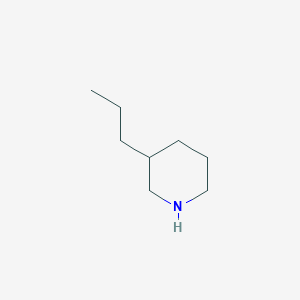
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
